Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
This compound is characterized by its purple to dark purple powder or crystalline appearance . It is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione. One common method is to dissolve nickel(II) acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is stirred and heated to promote the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: It can also be reduced to form nickel(I) species.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new nickel complexes with different ligands .
Scientific Research Applications
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. These interactions are crucial for its catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) acetylacetonate: Another nickel complex with similar coordination properties.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with comparable stability and reactivity.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A manganese complex with similar ligand coordination.
Uniqueness
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is unique due to its specific coordination environment and the stability provided by the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This stability makes it particularly useful in applications requiring robust and reactive nickel complexes .
Properties
Molecular Formula |
C22H38NiO4 |
---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
FPQQRRXEOLXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2] |
Origin of Product |
United States |
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